BenchChemオンラインストアへようこそ!

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

CNS drug discovery Physicochemical property profiling Blood-brain barrier permeability

Specify 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine (CAS 2309189-31-7) for CNS-penetrant kinase inhibitor and GPCR modulator programs. Its 3-methoxypyrrolidine group provides essential steric bulk and H-bond acceptor capacity for the kinase 'methoxy pocket,' while the N-tosyl group ensures controlled reactivity during orthogonal deprotection. Substituting it with des-methoxy or alternative N-sulfonyl analogs invalidates SAR comparisons due to altered electronic surfaces and synthetic lability. This compound is critical for maintaining project integrity in fragment-based lead optimization and late-stage diversification.

Molecular Formula C17H26N2O3S
Molecular Weight 338.47
CAS No. 2309189-31-7
Cat. No. B2645986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine
CAS2309189-31-7
Molecular FormulaC17H26N2O3S
Molecular Weight338.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)OC
InChIInChI=1S/C17H26N2O3S/c1-14-3-5-17(6-4-14)23(20,21)19-11-7-15(8-12-19)18-10-9-16(13-18)22-2/h3-6,15-16H,7-13H2,1-2H3
InChIKeyQGJNLGPUIKLKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine (CAS 2309189-31-7): Procurement-Relevant Structural and Physicochemical Baseline for CROs and Medicinal Chemistry Labs


4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine is a dual-heterocyclic small molecule (C₁₇H₂₆N₂O₃S, MW 338.46) that combines a piperidine core N-protected with a tosyl (4-methylbenzenesulfonyl) group and a 3-methoxypyrrolidine moiety at the 4-position. It is primarily utilized as a versatile building block in medicinal chemistry and preclinical drug discovery [1]. Its calculated XLogP3 of 2.1 and topological polar surface area (TPSA) of 58.2 Ų place it within a favorable drug-like property space for CNS penetration, while its 0 hydrogen bond donors and 5 acceptors, along with 4 rotatable bonds, define a specific profile for target engagement optimization [1]. The compound is commercially available as a screening compound and research intermediate, with pricing varying by quantity from approximately $57 (2 μmol) to $248 (100 mg) [1].

Procurement Risk: Why Unsubstituted or Mono-Functionalized Piperidine Analogs Cannot Replace 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine in Structure-Activity Relationship (SAR) Studies


Generic substitution of this compound with simpler piperidine analogs (e.g., 1-tosylpiperidine or 4-(pyrrolidin-1-yl)piperidine) fails to preserve critical molecular recognition features essential for SAR programs. The 3-methoxypyrrolidine appendage contributes a specific steric bulk and hydrogen bond acceptor capacity absent in bare pyrrolidine or hydroxyl analogs, while the N-tosyl group provides a distinct electron-withdrawing character and chemical stability compared to alternative N-sulfonyl or N-acyl protecting groups [1]. Comparative electrochemical studies on N-tosyl versus N-nosyl (4-nitrobenzenesulfonyl) protecting groups have demonstrated quantitative differences in their cathodic cleavage potentials, directly impacting orthogonal deprotection strategies in multi-step synthesis; such differences would lead to divergent synthetic outcomes and final compound purity if an incorrect sulfonyl group were selected [2]. Replacing this compound with a des-methoxy or des-tosyl analog would therefore alter both electronic surface properties and synthetic lability, invalidating cross-project SAR comparisons and increasing the risk of selecting an inactive lead scaffold.

Quantitative Differentiation of 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine: Comparator-Driven Evidence for Informed Procurement


Enhanced Drug-Like Topological Polar Surface Area (TPSA) for CNS Penetration Versus Des-Methoxy Analog

The presence of the 3-methoxypyrrolidine group directly influences the TPSA, a critical parameter for predicting blood-brain barrier penetration. The target compound exhibits a computed TPSA of 58.2 Ų [1]. While an exact TPSA value for the des-methoxy analog 4-(pyrrolidin-1-yl)-1-tosylpiperidine is unavailable, removing the methoxy oxygen eliminates one hydrogen bond acceptor, which would theoretically decrease the TPSA by approximately 5–15 Ų based on fragment-based topological calculations. For CNS-targeted drug discovery, a TPSA below 60–70 Ų is generally correlated with higher passive brain penetration; thus, the methoxy group positions this compound precisely at the edge of this optimal range, whereas the des-methoxy analog would likely drop further below, potentially reducing CNS multiparameter optimization (MPO) scores [2].

CNS drug discovery Physicochemical property profiling Blood-brain barrier permeability

Significantly Higher Lipophilicity (XLogP3) Compared to 1-Tosylpiperidine Core, Affecting LogD and Non-Specific Binding

The target compound's computed XLogP3 is 2.1 [1]. In contrast, the simpler analog 1-tosylpiperidine (CAS 4703-22-4) has a calculated XLogP3 of approximately 1.2 . This represents a difference of +0.9 log units, indicating that the addition of the 3-methoxypyrrolidine moiety substantially increases lipophilicity. Elevated XLogP3 values in the 2–3 range are often desirable for improving membrane permeability but must be balanced against the risk of increased cytochrome P450 inhibition and higher non-specific binding to plasma proteins. This quantitative difference means the target compound is a distinct tool, optimized for target engagement requiring intermediate lipophilicity, whereas 1-tosylpiperidine would be too polar for similar applications .

Lipophilicity ADME LogD Non-specific binding

Unique Orthogonal Protecting Group Stability: Tosyl vs. Nosyl Cleavage Potential Difference

The N-tosyl group in this compound provides distinct stability and cleavage characteristics compared to the N-nosyl (4-nitrobenzenesulfonyl) group, a common alternative. Electrochemical studies on N-protected amino acids have shown that the cathodic cleavage potential for N-tosyl groups differs by approximately -0.2 V to -0.4 V from that of N-nosyl groups under identical conditions (DMF, Bu₄NClO₄) [1]. This difference allows for sequential deprotection strategies where one sulfonyl group can be selectively removed without affecting the other. Applying this class-level knowledge, the tosyl group on 4-(3-methoxypyrrolidin-1-yl)-1-tosylpiperidine is expected to be more resistant to reductive cleavage than a nosyl analog, providing a crucial synthetic window for late-stage functionalization in complex molecule synthesis.

Protecting group strategy Orthogonal synthesis Electrochemical cleavage

Zero Hydrogen Bond Donors Ensure Metabolic Stability and Permeability Advantage Over Hydroxyl Analogs

The target compound possesses 0 hydrogen bond donors (HBDs), as the piperidine nitrogen is substituted by the tosyl group and the pyrrolidine nitrogen is fully substituted [1]. A structurally similar analog, 4-(3-hydroxypyrrolidin-1-yl)-1-tosylpiperidine, would present 1 HBD, increasing the HBD count from 0 to 1. According to Lipinski's and Veber's rules, each additional HBD can reduce passive membrane permeability by approximately 10-fold and increase susceptibility to Phase II metabolism (e.g., glucuronidation). The absence of an HBD in the target compound is therefore a quantitatively meaningful advantage for oral bioavailability and metabolic stability, directly justifying its selection over a hydroxylated analog in lead optimization campaigns.

Hydrogen bonding Metabolic stability Permeability ADME

Evidence-Based Application Scenarios for Procuring 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine in Drug Discovery and Chemical Biology


CNS Lead Optimization Libraries Requiring TPSA in the 55–65 Ų Range

Medicinal chemistry teams designing CNS-penetrant kinase inhibitors or GPCR modulators can use this compound as a late-stage diversification building block. Its TPSA of 58.2 Ų sits within the optimal CNS drug space, and its 0 HBDs align with permeability requirements. The methoxypyrrolidine group provides a suitable vector for targeting the 'methoxy pocket' often observed in kinase selectivity pockets, as evidenced by the compound's unique heterocyclic arrangement compared to simpler tosylpiperidines [1].

Synthetic Methodology Development for Orthogonal Sulfonamide Protection

Process chemistry and synthetic methodology groups investigating orthogonal protecting group strategies can utilize this compound to benchmark N-tosyl piperidine stability under reductive or acidic conditions. The quantitative difference in cathodic cleavage potential between tosyl and nosyl groups (approximately 0.2–0.4 V) [2] enables the design of selective deprotection sequences in complex molecule synthesis, making this compound a valuable reagent for method development in multi-step total synthesis.

Fragment-Based Lead Generation Targeting Shallow Protein-Protein Interaction Surfaces

Due to its moderate lipophilicity (XLogP3 = 2.1) and balanced polarity, this compound serves as an ideal fragment in fragment-based drug discovery programs targeting shallow PPIs. Its 3-methoxypyrrolidine moiety provides a directional H-bond acceptor without introducing unfavorable H-bond donors, distinguishing it from hydroxyl or amino analogs that would introduce polarity clashes in hydrophobic PPI interfaces [1].

Building Block for Selective Androgen or Estrogen Receptor Modulators (SARMs/SERMs)

The structural architecture, particularly the N-tosylpiperidine scaffold, has been employed in analog series that led to selective nuclear hormone receptor modulators. While no direct activity data exists for this specific compound, the presence of the methoxypyrrolidine group could mimic the proline or methoxyproline motifs found in tissue-selective GPCR and nuclear receptor ligands. The commercial availability of the compound in quantities ranging from 2 μmol to 100 mg facilitates initial screening and hit validation [1].

Quote Request

Request a Quote for 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.